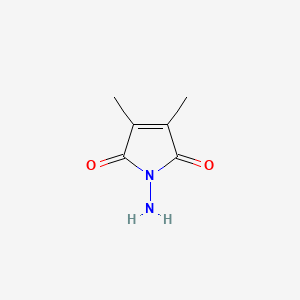

1-amino-3,4-dimethyl-pyrrole-2,5-dione

Description

Significance of Nitrogen-Containing Heterocycles in Organic Chemistry and Chemical Biology

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.com These structures are fundamental in organic chemistry and chemical biology, forming the core of many biologically essential molecules like nucleic acids, vitamins, hormones, and antibiotics. ijcaonline.orgnih.gov Their prevalence in nature underscores their importance; for instance, the base pairs of DNA and RNA (guanine, adenine, cytosine, and thymine) are composed of nitrogen-containing heterocyclic compounds such as purines and pyrimidines. nih.gov

The significance of these compounds extends to medicinal chemistry, where they are key components in a vast array of pharmaceuticals. ijcaonline.orgwisdomlib.org Over 75% of drugs approved by the FDA contain nitrogen-based heterocyclic moieties. nih.gov Their diverse applications stem from their versatile chemical reactivity and their ability to form hydrogen bonds with biological targets, making them ideal scaffolds for drug design. numberanalytics.comnih.gov Researchers continuously explore these compounds to develop new therapeutic agents against a wide range of diseases, including cancer, HIV, and microbial infections. nih.gov Beyond pharmaceuticals, nitrogen heterocycles are integral to agrochemicals, dyes, and materials science, where they are used in conducting polymers and as ligands in catalysis. numberanalytics.comopenmedicinalchemistryjournal.com

Overview of the Pyrrole-2,5-dione Scaffold in Academic Research

The pyrrole-2,5-dione, also commonly known as the maleimide (B117702) scaffold, is a five-membered nitrogen-containing heterocycle that has garnered significant attention in academic research. mdpi.com This scaffold is a key structural component in a variety of molecules that exhibit a wide range of pharmacological properties. mdpi.com

Research has demonstrated that derivatives of the 1H-pyrrole-2,5-dione scaffold possess notable biological activities, including:

Anti-inflammatory and Antimicrobial Properties : Certain derivatives have shown potential in modulating inflammatory responses and combating microbial agents. mdpi.com Natural derivatives like aquabamycins have been identified as antibacterial agents, while brominated versions have displayed antifungal and cytotoxic effects. mdpi.com

Anticonvulsant Activity : The pyrrolidine-2,5-dione scaffold, a saturated version of pyrrole-2,5-dione, has been identified as a valuable framework in the development of treatments for epilepsy. nih.gov

Cholesterol Absorption Inhibition : Some 1H-pyrrole-2,5-dione derivatives have been investigated as HMG-CoA reductase inhibitors and have shown the ability to suppress the formation of macrophage-derived foam cells, which is relevant to atherosclerosis. mdpi.comnih.gov

Antitumor and Antiviral Activities : N(1)-substituted 1H-pyrrole-2,5-dione derivatives have also been explored for their potential anti-tumor and antiviral applications. mdpi.com For example, certain 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been designed as potential tyrosine kinase inhibitors to target cancer cell growth. nih.govnih.gov

The versatility of the pyrrole-2,5-dione ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties for specific biological targets. nih.gov This structural adaptability makes it a continued subject of interest in the synthesis of novel, biologically active compounds. biolmolchem.comresearchgate.net

Research Context for 1-Amino-3,4-dimethyl-pyrrole-2,5-dione and its Derivatives

The specific compound, this compound, belongs to the class of N-substituted 3,4-dimethyl-1H-pyrrole-2,5-diones. Research in this area often involves the synthesis of derivatives by reacting 2,3-dimethylmaleic anhydride (B1165640) with various nitrogen-containing compounds. nih.gov

A significant area of study involves the synthesis of N(1)-imino derivatives, which are structurally related to N(1)-amino compounds. For instance, new 3,4-dimethyl-1H-pyrrole-2,5-diones substituted at the N(1) position with imino moieties have been synthesized by reacting 2,3-dimethylmaleic anhydride with N3-substituted amidrazones. nih.gov These studies aim to investigate the structural and spectroscopic properties of the resulting compounds and evaluate their biological activities, such as anti-inflammatory and antibacterial properties. nih.gov

Structure

3D Structure

Properties

CAS No. |

63751-07-5 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

1-amino-3,4-dimethylpyrrole-2,5-dione |

InChI |

InChI=1S/C6H8N2O2/c1-3-4(2)6(10)8(7)5(3)9/h7H2,1-2H3 |

InChI Key |

HYAYPDUDDXSFBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C1=O)N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Amino 3,4 Dimethyl Pyrrole 2,5 Dione and Its Derivatives

Rational Design and Synthesis of the 1-Amino-3,4-dimethyl-pyrrole-2,5-dione Core

The rational design of this compound focuses on building the 3,4-dimethyl-1H-pyrrole-2,5-dione ring system and subsequently or concurrently introducing the 1-amino group. This approach ensures high yields and correct placement of the desired functional groups.

The formation of the pyrrole-2,5-dione (maleimide) ring is commonly achieved through a cyclocondensation reaction. A primary method involves the reaction of a corresponding maleic anhydride (B1165640) with an amine source. For the target compound, the key precursor is 2,3-dimethylmaleic anhydride. This anhydride reacts with a suitable nitrogen nucleophile, leading to the closure of the five-membered imide ring.

One established procedure involves reacting 2,3-dimethylmaleic anhydride with N3-substituted amidrazones. nih.gov This reaction, typically carried out in solvents like toluene (B28343) or chloroform (B151607) at their boiling points, yields the N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives in good yields (75–95%). nih.gov The Paal-Knorr synthesis, a classical method for preparing pyrroles from 1,4-dicarbonyl compounds, provides the foundational chemistry for these cyclocondensation reactions. researchgate.netnih.gov

The introduction of the amino group at the N-1 position is a critical step that defines the target molecule. This is typically accomplished by using a nitrogen source that already contains a nitrogen-nitrogen bond, such as hydrazine (B178648) or its derivatives.

A common strategy involves the reaction of maleic anhydride with a hydrazine derivative. For instance, refluxing maleic anhydride with 2-hydrazinyl-2-oxo-N-phenylacetamide in glacial acetic acid is a documented method for creating N-substituted pyrrole-2,5-dione structures. cibtech.org This approach can be adapted using 2,3-dimethylmaleic anhydride and a simple hydrazine source to yield the this compound core. Another approach involves a rearrangement pathway of specific isoxazolidines, which can lead to the formation of 3-amino-1H-pyrrole-2,5-diones. researchgate.net

| Precursor 1 | Precursor 2 | Reaction Type | Key Feature |

| 2,3-Dimethylmaleic Anhydride | Hydrazine derivative | Cyclocondensation | Direct formation of the N-amino bond |

| 3-Alkoxycarbonyl-4-carbamoylisoxazolidine | TBAF (Tetrabutylammonium fluoride) | Rearrangement | Forms 1H-pyrrole-2,5-diones via aldehyde extrusion researchgate.net |

Achieving the precise 3,4-dimethyl substitution pattern is fundamental to the synthesis. The most direct and efficient method is to begin with a starting material where the methyl groups are already in the correct positions. The use of 2,3-dimethylmaleic anhydride as a precursor inherently ensures the regiospecificity of the final product, as the C3 and C4 positions of the resulting pyrrole-2,5-dione correspond to the C2 and C3 positions of the anhydride. nih.gov

Alternative, more complex strategies for creating substituted maleimides involve building the ring and then adding the substituents. For example, unsymmetrical 3,4-disubstituted maleimides can be synthesized from 3,4-dihalomaleimides via palladium-catalyzed cross-coupling reactions with organometallic reagents. organic-chemistry.org This stepwise approach allows for the controlled introduction of different groups at the C3 and C4 positions, though for a symmetrical compound like 3,4-dimethyl-pyrrole-2,5-dione, starting with the appropriately substituted anhydride is more straightforward. organic-chemistry.org

Modern Synthetic Approaches and Efficiency Optimizations

Modern organic synthesis emphasizes efficiency, reduced environmental impact, and novel catalytic systems. These principles have been applied to the synthesis of pyrrole-2,5-dione scaffolds, leading to significant improvements over classical methods.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. researchgate.net The application of microwave irradiation to the synthesis of pyrroles and their derivatives often leads to dramatic reductions in reaction time, increased product yields, and easier work-up procedures. researchgate.netpensoft.net The rapid and uniform heating provided by microwaves can significantly enhance the efficiency of cyclocondensation reactions, such as the Paal-Knorr synthesis. researchgate.netchemicaljournals.com This technique represents a key component of green chemistry protocols by minimizing energy consumption and often allowing for solvent-free reaction conditions. pensoft.netchemicaljournals.com

| Synthesis Method | Typical Reaction Time (Conventional) | Typical Reaction Time (MAOS) | Key Advantages of MAOS |

| Paal-Knorr Condensation | Hours to days | Minutes | Reduced time, higher yields, energy efficiency researchgate.netchemicaljournals.com |

| Hantzsch Pyrrole (B145914) Synthesis | Several hours | Minutes to 1 hour | Improved efficiency, cleaner reactions pensoft.net |

The development of advanced catalytic systems offers precise control and high efficiency in the synthesis of heterocyclic compounds.

Organocatalysis: Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, offering a greener alternative to many metal-based catalysts. In pyrrole synthesis, various organocatalysts have been employed for Paal-Knorr type cyclocondensations. For example, L-tryptophan has been used as an efficient and recyclable organocatalyst for the reaction between primary aromatic amines and hexane-2,5-dione under solvent-free conditions. alliedacademies.org Other organocatalysts, such as vitamin B1 and squaric acid, have also proven effective in catalyzing the formation of N-substituted pyrroles. rsc.org These methods provide mild reaction conditions and high yields, making them attractive for complex molecule synthesis. alliedacademies.orgrsc.org

Metal-Catalysis: Transition metal catalysis provides powerful and versatile methods for constructing pyrrole and maleimide (B117702) structures. Palladium-catalyzed cross-coupling reactions are particularly notable for synthesizing 3,4-disubstituted maleimides from 3,4-dihalomaleimides. organic-chemistry.org This allows for the precise and sequential introduction of various substituents. Other metal-based systems have also been developed for pyrrole synthesis, including catalysts based on rhodium, zinc, iridium, and manganese. organic-chemistry.orgorganic-chemistry.orgnih.gov For instance, zinc iodide (ZnI2) or rhodium complexes can catalyze the conversion of dienyl azides into substituted pyrroles at room temperature. organic-chemistry.org Sustainable approaches, such as an iridium-catalyzed synthesis that uses renewable alcohols as starting materials, highlight the ongoing innovation in this field. nih.gov

| Catalyst Type | Metal/Organocatalyst | Reaction Example | Reference |

| Organocatalyst | L-tryptophan | Paal-Knorr cyclocondensation | alliedacademies.org |

| Organocatalyst | Squaric acid | Synthesis of N-substituted pyrroles | rsc.org |

| Metal Catalyst | Palladium (e.g., Pd(Ph3P)4) | Cross-coupling of dihalomaleimides | organic-chemistry.org |

| Metal Catalyst | Zinc (ZnI2) / Rhodium | Conversion of dienyl azides to pyrroles | organic-chemistry.org |

| Metal Catalyst | Iridium | Sustainable pyrrole synthesis from alcohols | nih.gov |

Multicomponent Reaction (MCR) Strategies for Pyrrole-2,5-dione Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. orientjchem.org These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov For the assembly of the pyrrole-2,5-dione core, particularly N-amino substituted variants, several MCR-like strategies have been effectively employed.

A prominent and direct method for synthesizing N-substituted 3,4-dimethyl-1H-pyrrole-2,5-diones involves the condensation reaction between 2,3-dimethylmaleic anhydride and N³-substituted amidrazones. mdpi.comresearchgate.net This approach provides a straightforward route to derivatives of this compound. The reaction proceeds by nucleophilic attack of the amidrazone on the anhydride, followed by cyclization and dehydration to yield the final imide product. mdpi.comnih.gov The syntheses are typically carried out in solvents like toluene or chloroform at their boiling points, affording good to excellent yields (75–95%) in a relatively short time. nih.gov

Another relevant synthetic approach involves the condensation of a hydrazine derivative with a suitable dicarbonyl compound. For instance, new pyrrole-2,5-dione derivatives can be synthesized through the condensation of 2-hydrazinyl-2-oxo-N-phenylacetamide with maleic anhydride in refluxing glacial acetic acid. cibtech.org This strategy highlights a pathway to introduce a substituted amino group at the N-1 position of the pyrrole-2,5-dione ring. cibtech.org While many MCRs focus on the synthesis of highly substituted pyrroles, specific adaptations are required for the dione (B5365651) functionality. orientjchem.orgnih.govorientjchem.org Methodologies like the Paal-Knorr synthesis, which traditionally involves a 1,4-dicarbonyl compound and a primary amine, can be conceptually adapted using a hydrazine derivative to furnish the N-amino functionality. orientjchem.org

The table below summarizes a key reaction for assembling the N-substituted 3,4-dimethyl-pyrrole-2,5-dione scaffold.

| Reactant 1 | Reactant 2 | Product Scaffold | Reference |

| N³-substituted amidrazones | 2,3-Dimethylmaleic anhydride | N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione | mdpi.com, researchgate.net |

| 2-Hydrazinyl-2-oxo-N-phenylacetamide | Maleic anhydride | N1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N2-phenyloxalamide | cibtech.org |

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites, including the N-amino group, the C3 and C4 methyl groups, and the endocyclic C=C double bond, making it an excellent platform for further chemical modifications.

The nitrogen atom of the 1-amino group serves as a key site for derivatization, allowing for the introduction of various substituents to modulate the molecule's properties. The synthesis of a series of N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione has been accomplished by reacting different N³-substituted amidrazones with 2,3-dimethylmaleic anhydride. mdpi.comnih.gov This method directly installs a complex substituent on the pyrrole nitrogen, demonstrating the feasibility of creating a diverse library of compounds. researchgate.netbohrium.comresearchgate.net

The reaction conditions for these syntheses vary depending on the specific substituents, with solvents like toluene, chloroform, or diethyl ether being used. nih.gov For most derivatives, elevated temperatures (reflux) lead to higher yields and shorter reaction times, although some sterically hindered products may require milder conditions at room temperature. nih.gov The structural diversity achievable through this method is significant, with various aryl and heteroaryl groups being successfully incorporated at the N-1 position. researchgate.net

The following table presents examples of N-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione synthesized from amidrazones.

| N(1)-Substituent Precursor (Amidrazone) | Resulting N(1)-Substituted Product | Yield (%) | Reference |

| N'-(phenyl)-benzimidamide | N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzimidamide | 95 | nih.gov |

| N'-(phenyl)pyridine-2-carboximidamide | N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pyridine-2-carboximidamide | 85 | nih.gov |

| N'-(pyridin-2-yl)pyridine-2-carboximidamide | N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(pyridin-2-yl)pyridine-2-carboximidamide | 67 | mdpi.com |

| N'-(p-tolyl)pyridine-2-carboximidamide | N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pyridine-2-carboximidamide, N-p-tolyl | 75 | nih.gov |

| N'-(4-nitrophenyl)pyridine-2-carboximidamide | N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pyridine-2-carboximidamide, N-(4-nitrophenyl) | 88 | nih.gov |

Functionalization of the methyl groups at the C3 and C4 positions of the pyrrole-2,5-dione ring presents a route to novel derivatives, although it is a challenging transformation. These C(sp³)–H bonds are generally less reactive than other sites on the scaffold. However, established chemical methods can be applied to achieve their transformation.

One potential strategy is C–H functionalization via metal catalysis. For instance, Rh(III)-catalyzed C(sp³)–H alkenylation has been successfully applied to 8-methylquinolines using maleimides as coupling partners, suggesting that similar catalytic systems could potentially activate the methyl groups on the pyrrole-2,5-dione ring. researchgate.net Another approach involves Knoevenagel condensation. Research has shown that a diketopyrrolopyrrole (DPP) scaffold containing methyl groups at the 3,6-positions can undergo C-H functionalization via condensation with various aromatic aldehydes to yield divinyl-substituted DPP compounds. researchgate.net This suggests that the methyl groups on this compound could potentially be condensed with aldehydes under appropriate basic or acidic conditions to form styryl-type derivatives.

Other plausible transformations include:

Free-Radical Halogenation: The methyl groups could be susceptible to free-radical bromination using reagents like N-bromosuccinimide (NBS) with a radical initiator. The resulting benzylic-type bromides would be valuable intermediates for subsequent nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups (e.g., -OH, -OR, -CN, -N₃).

Oxidation: The methyl groups could be oxidized to aldehydes or carboxylic acids using strong oxidizing agents. The resulting functional groups would open up numerous avenues for further derivatization, such as reductive amination of the aldehydes or amide coupling of the carboxylic acids. nih.gov

The electron-deficient C=C double bond of the pyrrole-2,5-dione (maleimide) ring is highly susceptible to various nucleophilic and cycloaddition reactions. semanticscholar.org This reactivity provides a powerful tool for selectively functionalizing the core ring system.

Michael Addition: The maleimide moiety is an excellent Michael acceptor, readily reacting with a wide range of soft nucleophiles in a conjugate addition fashion. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction is one of the most common methods for maleimide functionalization. cd-bioparticles.comnih.gov

Thiol-Michael Addition: Thiols react rapidly and selectively with maleimides under mild conditions to form stable thioether bonds. cd-bioparticles.comnih.gov This reaction is extensively used in bioconjugation. researchgate.net

Amine Addition: Primary and secondary amines can also add to the maleimide double bond, although this reaction can sometimes be more complex and may lead to ring-opening. cmu.edu

Cycloaddition Reactions: The double bond of the maleimide ring can act as a potent dienophile in [4+2] Diels-Alder reactions or as a dipolarophile in [3+2] cycloadditions. cd-bioparticles.com

Diels-Alder Reaction: Maleimides react with conjugated dienes to form stable bicyclic adducts. This strategy allows for the construction of complex polycyclic systems. researchgate.net

[3+2] Cycloaddition: Azomethine ylides, for example, can react with maleimides to generate fused pyrrolidine (B122466) ring systems. rsc.org

Substitution Reactions: In cases where the pyrrole-2,5-dione ring is substituted with leaving groups, nucleophilic substitution provides another route for functionalization. For example, 3,4-dichloro-1H-pyrrole-2,5-diones react with primary amines, where one of the chlorine atoms is displaced by the amine to yield 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives. nih.gov This demonstrates that direct functionalization of the ring via substitution is a viable strategy. nih.gov

Photodimerization: N-alkyl-3,4-dimethylmaleimides are known to undergo photodimerization upon UV irradiation, typically forming a cyclobutane (B1203170) ring via a [2+2] cycloaddition. This reaction is often used for crosslinking polymers. researchgate.net

The table below summarizes key functionalization reactions of the pyrrole-2,5-dione ring.

| Reaction Type | Reactant/Conditions | Product Type | Reference |

| Michael Addition | Thiols (R-SH) | Thioether adduct | cd-bioparticles.com, nih.gov |

| Michael Addition | Amines (R₂NH) | Amino-succinimide adduct | cmu.edu |

| Diels-Alder [4+2] Cycloaddition | Conjugated Dienes | Bicyclic adduct | researchgate.net |

| [3+2] Cycloaddition | Azomethine Ylides | Fused pyrrolidine adduct | rsc.org |

| Nucleophilic Substitution | Primary Amines (on 3,4-dichloro analog) | 4-Amino-3-chloro derivative | nih.gov |

| [2+2] Photocycloaddition | UV light | Cyclobutane dimer | researchgate.net |

Sophisticated Structural Elucidation and Characterization of 1 Amino 3,4 Dimethyl Pyrrole 2,5 Dione and Analogs

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of novel compounds. High-resolution Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) collectively offer a comprehensive view of the molecular structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D HMQC, HMBC)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules in solution. For derivatives of 3,4-dimethyl-pyrrole-2,5-dione, 1D (¹H, ¹³C) and 2D (HMQC, HMBC) experiments provide unequivocal assignments of all proton and carbon signals.

Detailed NMR data has been reported for analogs such as N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylpyridine-4-carboximidamide. nih.gov In a DMSO-d₆ solvent, the two methyl groups on the pyrrole-2,5-dione ring exhibit distinct singlets in the ¹H NMR spectrum due to the presence of Z and E stereoisomers, appearing around 1.87 ppm and 1.77 ppm. nih.gov

The corresponding carbon signals for these methyl groups are observed at approximately 9.0 and 8.9 ppm in the ¹³C NMR spectrum. nih.gov The quaternary carbons of the C=C bond (C3 and C4) are typically found around 136-141 ppm, while the carbonyl carbons (C2 and C5) resonate significantly downfield, near 169 ppm. nih.gov

Two-dimensional techniques are crucial for confirming these assignments.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a clear correlation between the proton signals of the methyl groups (~1.8 ppm) and their corresponding carbon signals (~9.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) couplings between protons and carbons. For instance, the protons of the methyl groups would show correlations to the olefinic carbons (C3/C4) and the carbonyl carbons (C2/C5), confirming the core structure of the 3,4-dimethyl-pyrrole-2,5-dione ring.

Table 1: Representative ¹H and ¹³C NMR Data for a 3,4-dimethyl-pyrrole-2,5-dione Analog nih.govData for N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylpyridine-4-carboximidamide in DMSO-d₆.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For 1-amino-3,4-dimethyl-pyrrole-2,5-dione, the spectrum would be dominated by characteristic absorptions of the cyclic imide and amino groups.

The most prominent features would be the carbonyl (C=O) stretching bands of the dione (B5365651) system. Cyclic imides typically show two distinct C=O stretching bands due to symmetric and anti-symmetric vibrations. For succinimide (B58015) derivatives, these bands are observed around 1791 cm⁻¹ (symmetric) and 1716 cm⁻¹ (anti-symmetric). nih.gov The N-H stretching vibrations of the 1-amino group would appear as one or two sharp bands in the region of 3400-3200 cm⁻¹. Additionally, C-H stretching from the methyl groups would be visible just below 3000 cm⁻¹, and the C=C stretch of the pyrrole (B145914) ring would likely appear in the 1650-1550 cm⁻¹ region.

Table 2: Expected FTIR Vibrational Bands for this compound

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition and molecular formula. For this compound (C₆H₈N₂O₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 141.0659. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide definitive proof of the molecular formula. This technique is routinely used to characterize new pyrrole derivatives. rsc.org

Solid-State Structural Analysis

While spectroscopic methods reveal the structure in solution, solid-state analysis provides precise information on the molecule's three-dimensional geometry, bond lengths, bond angles, and intermolecular interactions in the crystalline form.

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Intermolecular Interactions

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a crystalline compound. Detailed SC-XRD studies on N-substituted analogs of 3,4-dimethyl-1H-pyrrole-2,5-dione reveal key structural features of the core ring system. nih.gov

These studies show that the 3,4-dimethyl-1H-pyrrole-2,5-dione ring is essentially planar, albeit with very slight distortions. nih.gov The bond lengths and angles within this moiety are typical for such a system. For example, the N1-C2/C5 and C2-O1/C5-O2 bond lengths are consistent with those found in other 1H-pyrrole-2,5-dione derivatives. nih.gov The planarity of the ring is a result of the sp² hybridization of the nitrogen and carbon atoms. In the solid state, the molecular packing is often dictated by intermolecular interactions, such as hydrogen bonding. For the title compound, the amino group would be expected to act as a hydrogen bond donor, potentially forming interactions with the carbonyl oxygens of adjacent molecules.

Table 3: Key Crystal and Structural Parameters for 3,4-dimethyl-1H-pyrrole-2,5-dione Analogs nih.gov

Chiroptical Properties and Stereochemical Assignments (if applicable to derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. The molecule possesses a plane of symmetry that passes through the N-N bond and bisects the C3-C4 bond.

Chiroptical properties would become relevant only if a chiral center is introduced into the molecule, for instance, through substitution with a chiral side chain on the amino group or if one of the methyl groups were replaced by a different, non-symmetrical substituent. In such cases, techniques like circular dichroism (CD) spectroscopy would be essential for assigning the absolute stereochemistry of the resulting enantiomers.

Table of Compounds Mentioned

Mechanistic Studies of Reactivity and Chemical Transformations of 1 Amino 3,4 Dimethyl Pyrrole 2,5 Dione System

Investigation of Reaction Pathways and Intermediates

Detailed mechanistic studies specifically on 1-amino-3,4-dimethyl-pyrrole-2,5-dione are not extensively documented in publicly accessible literature. However, the reaction pathways can be inferred from the well-established chemistry of N-aminomaleimides and related compounds.

Key reaction pathways are initiated by the nucleophilic character of the exocyclic amino group or the electrophilic nature of the maleimide (B117702) ring. For instance, the reaction of N-aminomaleimides with electrophiles typically occurs at the amino group. The resulting intermediates can then undergo further transformations.

In reactions where the pyrrole-2,5-dione ring acts as an electrophile, nucleophilic attack often occurs at the activated carbon-carbon double bond. This Michael-type addition leads to the formation of succinimide (B58015) derivatives. The stability and subsequent reactivity of these intermediates are influenced by the nature of the nucleophile and the reaction conditions.

Diradical intermediates have also been proposed in the thermal and photochemical reactions of related systems, such as maleimide-based enediynes. These highly reactive species can undergo various cyclization and hydrogen abstraction pathways.

Table 1: Potential Reaction Intermediates in Transformations of the this compound System

| Intermediate Type | Description | Potential Formation Pathway |

| N-Acyliminium Ion | Formed by the protonation or Lewis acid activation of the carbonyl group, enhancing the electrophilicity of the ring. | Acid-catalyzed reactions |

| Enolate | Generated by deprotonation at the α-carbon of a substituent on the ring, although less common for the dimethyl derivative. | Base-catalyzed reactions |

| Michael Adduct | Resulting from the conjugate addition of a nucleophile to the C=C bond of the pyrrole-2,5-dione ring. | Nucleophilic addition |

| Diradical Species | Can be formed under thermal or photochemical conditions, leading to complex rearrangements and additions. | Photochemical or thermal initiation |

Understanding Nucleophilic and Electrophilic Reactivity of the Pyrrole-2,5-dione Moiety

The pyrrole-2,5-dione moiety in this compound exhibits dual reactivity, acting as both an electrophile and, under certain conditions, a precursor to nucleophilic species.

Electrophilic Reactivity:

The electron-withdrawing nature of the two carbonyl groups renders the double bond of the maleimide ring highly electrophilic. This makes it susceptible to attack by a wide range of nucleophiles in Michael-type additions. The presence of the electron-donating methyl groups at the 3 and 4 positions slightly mitigates this electrophilicity compared to unsubstituted maleimide.

Common nucleophiles that react with the maleimide core include thiols, amines, and carbanions. The reaction with amines is of particular interest. While the exocyclic amino group of the title compound is itself a nucleophile, intermolecular reactions with other amines can lead to the formation of adducts.

Nucleophilic Reactivity:

The nucleophilicity of the this compound system is primarily centered on the exocyclic amino group. This primary amine can readily react with various electrophiles. Deprotonation of the N-H bond can further enhance its nucleophilicity.

While the pyrrole-2,5-dione ring itself is generally electrophilic, the carbonyl oxygens possess lone pairs of electrons and can act as weak nucleophiles or Lewis bases, for example, in coordination with metal ions or in hydrogen bonding interactions.

Table 2: Comparison of Reactivity at Different Sites of this compound

| Site | Type of Reactivity | Common Reactants |

| Exocyclic Amino Group | Nucleophilic | Aldehydes, ketones, acyl chlorides, alkyl halides |

| C=C Double Bond | Electrophilic | Thiols, amines, organometallic reagents |

| Carbonyl Groups | Electrophilic | Grignard reagents, reducing agents (e.g., NaBH4) |

| Carbonyl Oxygens | Nucleophilic/Basic | Protic acids, Lewis acids |

Pericyclic Reactions and Cycloaddition Mechanisms Involving Pyrrole-2,5-diones

The carbon-carbon double bond of the pyrrole-2,5-dione ring is an excellent dienophile in Diels-Alder reactions, a class of [4+2] cycloadditions. This reactivity is a cornerstone of maleimide chemistry. The reaction is typically concerted and stereospecific. The presence of the N-amino and dimethyl substituents can influence the rate and selectivity of these cycloadditions.

The electron-deficient nature of the double bond facilitates reactions with electron-rich dienes. The mechanism involves a cyclic transition state where the new sigma bonds are formed simultaneously. Both thermally and photochemically initiated cycloadditions are known for related systems, with different stereochemical outcomes often observed as dictated by the Woodward-Hoffmann rules. For instance, [4+2] cycloadditions are typically thermally allowed, while [2+2] cycloadditions often require photochemical activation.

1,3-dipolar cycloadditions are another important class of pericyclic reactions for this system. The double bond can react with 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings.

Photochemical and Electrochemical Reactivity of Pyrrole-2,5-dione Derivatives

Photochemical Reactivity:

The photochemistry of N-substituted maleimides is characterized by a variety of reactions, including [2+2] cycloadditions, hydrogen abstraction, and rearrangements. Upon absorption of UV light, the pyrrole-2,5-dione moiety can be excited to a singlet or triplet state.

The excited state can then undergo intermolecular or intramolecular [2+2] cycloaddition with alkenes to form cyclobutane (B1203170) derivatives. In the presence of a hydrogen donor, the excited carbonyl group can abstract a hydrogen atom, leading to the formation of a radical intermediate which can then undergo further reactions.

Electrochemical Reactivity:

The electrochemical behavior of pyrrole-2,5-dione derivatives is characterized by the reduction of the electron-deficient ring system. Cyclic voltammetry studies on related compounds show that the maleimide core can undergo reversible one-electron reduction to form a radical anion. The stability of this radical anion is influenced by the substituents on the ring and the nitrogen atom.

The oxidation potential would be associated with the N-amino group, which is generally more easily oxidized than the maleimide ring. The electrochemical properties can be harnessed for electrosynthesis and for the development of electroactive materials.

Table 3: Summary of Photochemical and Electrochemical Reactions of Related Pyrrole-2,5-diones

| Reaction Type | Conditions | Typical Products |

| [2+2] Photocycloaddition | UV irradiation, presence of an alkene | Cyclobutane-fused succinimides |

| Photoreduction | UV irradiation, hydrogen donor solvent | Succinimide derivatives |

| Electrochemical Reduction | Applied potential | Radical anion, dianion |

| Electrochemical Oxidation | Applied potential | Cation radical (at the N-amino group) |

Theoretical and Computational Chemistry Studies on 1 Amino 3,4 Dimethyl Pyrrole 2,5 Dione

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electron distribution and energy of a molecular system.

Density Functional Theory (DFT) Applications for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.govscispace.com By employing functionals such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with a suitable basis set like 6-311G(d,p), the geometry of 1-amino-3,4-dimethyl-pyrrole-2,5-dione can be optimized to find its most stable three-dimensional structure. scispace.comconicet.gov.ar This optimization process calculates the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. nih.gov

Energetics calculations provide the total energy, enthalpy, and Gibbs free energy of the molecule, which are crucial for assessing its thermodynamic stability.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C=C | 1.352 | |

| C-C (ring) | 1.510 | |

| C-N (ring) | 1.395 | |

| C=O | 1.221 | |

| N-N | 1.380 | |

| C-CH₃ | 1.505 | |

| Bond Angles (°) | ||

| C-N-C (ring) | 110.5 | |

| N-C=O | 125.0 | |

| C-C=C | 107.0 | |

| C-N-N | 124.5 |

Note: These values are illustrative and based on DFT calculations for analogous molecular structures.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. aimspress.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.orgnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. aimspress.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the adjacent nitrogen atom of the pyrrole (B145914) ring. The LUMO, conversely, would be distributed over the electron-deficient π-system of the dione (B5365651) group, particularly the C=C and C=O bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. aimspress.comnih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = μ² / (2η) where μ is the chemical potential (μ ≈ -χ).

Table 2: Predicted FMO Energies and Reactivity Descriptors

| Parameter | Symbol | Predicted Value (eV) |

| HOMO Energy | EHOMO | -6.85 |

| LUMO Energy | ELUMO | -1.95 |

| Energy Gap | ΔE | 4.90 |

| Chemical Hardness | η | 2.45 |

| Electronegativity | χ | 4.40 |

| Electrophilicity Index | ω | 3.95 |

Note: These values are illustrative, derived from typical DFT calculations for similar N-aminoimide structures.

Aromaticity Analysis of the Pyrrole Ring (e.g., HOMA, NICS indices)

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electrons. While the parent pyrrole ring is aromatic, the presence of the two carbonyl groups in the 2,5-dione structure significantly alters its electronic character. Computational methods like the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are used to quantify the degree of aromaticity. nih.govnih.gov

HOMA: This index is calculated based on the geometric structure, comparing the bond lengths of the ring to those of an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value near 0 suggests a non-aromatic character. nih.gov

NICS: This magnetic criterion measures the shielding effect at the center of the ring (NICS(0)) or at points above it (e.g., NICS(1)). rsc.org A large negative NICS value is indicative of a diamagnetic ring current, a hallmark of aromaticity, whereas a positive value suggests anti-aromaticity.

For the this compound ring, the π-conjugation is disrupted by the sp²-hybridized carbonyl carbons. Therefore, both HOMA and NICS calculations are expected to indicate a significantly reduced or non-aromatic character for the five-membered ring compared to pyrrole, which has HOMA and NICS(0) values of 0.872 and -13.0 ppm, respectively. researchgate.netwhiterose.ac.uk

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. rsc.orgmdpi.comrsc.org It is an invaluable tool for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. nih.gov

The MEP map uses a color scale to denote different potential regions:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-poor, indicating sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP surface would clearly show strong negative potentials (red) localized around the two carbonyl oxygen atoms, making them primary sites for interactions with electrophiles or hydrogen bond donors. A region of high positive potential (blue) would be found around the hydrogen atoms of the amino group, identifying them as acidic and prone to nucleophilic attack or hydrogen bonding. The methyl groups and the carbon backbone would exhibit a more neutral potential (green).

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. rsc.orgresearchgate.net Using DFT, it is possible to locate and characterize not only the stable reactant and product structures but also the high-energy transition states (TS) that lie along the reaction pathway. nih.gov A transition state is a first-order saddle point on the potential energy surface, and its structure is confirmed by a single imaginary frequency in vibrational analysis.

For instance, the mechanism of a nucleophilic addition to one of the carbonyl carbons of this compound can be modeled. The calculations would determine the structure of the transition state and its energy relative to the reactants. This energy difference, known as the activation energy (Ea), is the primary determinant of the reaction rate. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be predicted. Such studies have shown that cyclization reactions to form pyrrolidine (B122466) rings can have very low energy barriers, on the order of 12 kJ mol⁻¹. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov MD simulations model the atomic motions of a system by solving Newton's equations of motion, offering insights into conformational flexibility and the influence of the environment, such as a solvent. nih.govresearchgate.net

For this compound, MD simulations can explore its conformational landscape. The primary degrees of freedom would be the rotation around the N-N bond and the C-N bonds, as well as the rotations of the methyl groups. The simulation trajectory would reveal the most populated conformations and the energy barriers between them.

Furthermore, by immersing the molecule in a simulation box filled with explicit solvent molecules (e.g., water), MD can be used to study solvation effects. rsc.orgscispace.com These simulations can quantify the number and lifetime of hydrogen bonds formed between the molecule's amino and carbonyl groups and the surrounding water molecules. Understanding how the solvent organizes around the solute is crucial for predicting its solubility and how its reactivity might be altered in a solution environment compared to the gas phase. nih.gov

Advanced Applications and Research Trajectories in Chemical Biology and Materials Science

1-Amino-3,4-dimethyl-pyrrole-2,5-dione as a Precursor for Complex Molecules and Material Science

The inherent reactivity of the this compound core makes it an ideal starting material for the synthesis of more elaborate chemical entities. Its ability to be readily functionalized at the amino group and the pyrrole (B145914) ring allows for the construction of diverse molecular libraries with a wide range of physicochemical properties.

Building Blocks for Polyheterocyclic Systems and Scaffolds

Derivatives of this compound serve as crucial building blocks in the synthesis of polyheterocyclic systems. For instance, a series of N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione can be prepared from the reaction of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride (B1165640). nih.gov This approach highlights the utility of the pyrrole-2,5-dione moiety as a foundational element for constructing more complex heterocyclic structures. The steric and electronic properties of the substituents on the starting materials can influence the conformation and planarity of the resulting pyrrole-2,5-dione ring system. nih.gov

Furthermore, the pyrrole-2,5-dione scaffold is integral to the synthesis of pyrrolo[3,4-c]pyrrole (B14788784) derivatives. These compounds can be obtained through multi-step syntheses and subsequently modified, for example, by introducing various substituents at the N-position. nih.gov Such synthetic strategies demonstrate the role of the initial pyrrole-2,5-dione structure as a template for generating fused heterocyclic systems with potential applications in medicinal chemistry.

Design and Synthesis of Supramolecular Architectures

While the current body of literature primarily focuses on the synthesis of discrete molecules derived from this compound, its potential in the design of supramolecular architectures remains a promising yet underexplored area. The hydrogen bonding capabilities of the dione (B5365651) and amino functionalities, coupled with the potential for π-π stacking interactions of the pyrrole ring, suggest that derivatives of this compound could be engineered to self-assemble into well-defined, non-covalently linked nanostructures. Future research in this direction could lead to the development of novel functional materials with applications in areas such as sensing, catalysis, and drug delivery.

Mechanistic Chemical Biology Investigations Involving this compound Derivatives

The amenability of the this compound scaffold to chemical modification makes it an excellent tool for mechanistic studies in chemical biology. By systematically altering its structure, researchers can probe the molecular interactions that govern biological activity and elucidate the mechanisms of action of its derivatives.

Structure-Activity Relationship (SAR) Methodologies for Target Interaction Profiling

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological function. For derivatives of this compound, SAR investigations have been instrumental in identifying key structural features required for potent and selective biological activity.

For example, in a series of synthesized 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, it was demonstrated that the nature of the side groups plays a crucial role in their biological activity. nih.gov Slight modifications to these side groups can significantly impact the compound's ability to interact with biological targets. nih.gov Similarly, studies on N-substituted 3,4-pyrroledicarboximides have shown that alterations to the substituent on the imide nitrogen can modulate the inhibitory activity against enzymes like cyclooxygenases (COX). nih.gov For instance, replacing an aryl substituent with a heteroaryl or cycloalkyl group can lead to a significant reduction in COX-1 inhibition while maintaining or even enhancing COX-2 inhibition. nih.gov These findings underscore the importance of systematic structural modifications in optimizing the biological profile of these compounds.

Molecular Docking and Binding Energy Calculations with Protein Targets (e.g., enzymes, receptors)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a protein target. This method has been widely applied to derivatives of this compound to gain insights into their interactions with various enzymes and receptors at the molecular level.

Docking studies have been employed to understand the binding modes of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives with the ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. nih.govmdpi.com These studies have shown that these compounds can form stable complexes with the receptors, suggesting a potential mechanism for their anticancer activity. nih.govmdpi.com

In the context of anti-inflammatory agents, molecular docking has been used to investigate the interactions of N-substituted 3,4-pyrroledicarboximides with COX-1 and COX-2 enzymes. nih.gov These simulations have revealed key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity and selectivity of the inhibitors. For example, certain derivatives were found to form hydrogen bonds with Tyr355 and Arg120 residues in the COX-2 active site, with calculated binding free energies indicating potent inhibition. nih.gov

The following interactive table summarizes the findings of a molecular docking study on a series of N-substituted 3,4-pyrroledicarboximides against COX-2.

| Compound | Binding Free Energy (kcal/mol) | Key Interacting Residues |

| 2h | -11.9 | Tyr355, Arg120 |

| 2g | - | Tyr355, Arg120 |

| 2i | - | Tyr355, Arg120 |

Note: The table shows that compounds 2g, 2h, and 2i, which contain a cyclohexylpiperazine substituent, adopt a similar orientation in the active site of COX-2 and form hydrogen bonds with Tyr355 and Arg120. Compound 2h was identified as the most potent inhibitor in this series with a binding free energy of -11.9 kcal/mol.

Mechanisms of Enzyme Inhibition (e.g., urease, COX-2/LOX, tyrosinase, tyrosine kinase)

Derivatives of this compound have been investigated as inhibitors of several important enzyme classes, with studies focusing on elucidating their mechanisms of inhibition.

COX-2/LOX Inhibition: A number of studies have focused on the development of pyrrole-2,5-dione derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. N-substituted 3,4-pyrroledicarboximides have been shown to inhibit both COX-1 and COX-2. nih.gov The selectivity of these compounds for COX-2 over COX-1 is a critical factor in developing anti-inflammatory agents with reduced gastrointestinal side effects.

Tyrosine Kinase Inhibition: 4-Amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been designed and synthesized as potential tyrosine kinase inhibitors. nih.govmdpi.com These compounds have demonstrated the ability to form stable complexes with the ATP-binding domains of EGFR and VEGFR2, suggesting they may act as competitive inhibitors of these cancer-related enzymes. nih.govmdpi.com One such derivative, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, has shown potent inhibitory activity against colon cancer cell lines. mdpi.com

Tyrosinase Inhibition: While direct studies on this compound derivatives as tyrosinase inhibitors are limited, related compounds have shown promise. A series of 3-hydroxy-1H-pyrrol-2(5H)-one derivatives were designed and found to be potent tyrosinase inhibitors, with one compound exhibiting a mixed type of inhibitory activity. This suggests that the pyrrole-2,5-dione scaffold could be a valuable starting point for the development of novel tyrosinase inhibitors for applications in cosmetics and medicine. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.gov

Urease Inhibition: Currently, there is a lack of specific research on the urease inhibitory activity of this compound derivatives. Urease is an important enzyme in certain pathogenic bacteria and is a target for the treatment of infections. The development of urease inhibitors is an active area of research, and the pyrrole-2,5-dione scaffold could represent a novel chemical class for exploration in this context.

Bioconjugation Strategies Leveraging Maleimide (B117702) Reactivity of Pyrrole-2,5-diones

The chemical structure of this compound contains a maleimide core, an unsaturated imide that is a cornerstone functional group in the field of bioconjugation. axispharm.comrsc.orgwikipedia.org The reactivity of the maleimide is centered on its electron-deficient carbon-carbon double bond, which makes it an excellent Michael acceptor. This property is widely exploited for the covalent modification of biomolecules, particularly for the site-selective labeling of proteins and peptides. axispharm.combachem.com

The most prominent bioconjugation strategy involving maleimides is their reaction with thiol (sulfhydryl) groups. axispharm.com This reaction is highly chemoselective for the thiol groups of cysteine residues within a specific pH range, typically between 6.5 and 7.5. axispharm.com At this neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity. axispharm.com The mechanism proceeds via a Michael addition, where the nucleophilic thiol attacks one of the double bond's carbons, leading to the formation of a stable succinimidyl thioether linkage. bachem.com This process is efficient and proceeds rapidly under mild, physiological conditions without the need for a catalyst. axispharm.com

The stability of the resulting thioether bond is a critical factor in applications such as the development of antibody-drug conjugates (ADCs). However, a known drawback is the potential for the succinimidyl thioether linkage to undergo a retro-Michael reaction. researchgate.netnih.gov This reversal can lead to the exchange of the conjugated payload with other thiol-containing molecules in a biological environment, such as glutathione (B108866) or serum albumin, compromising the stability and targeting ability of the bioconjugate. researchgate.netnih.gov

To address this instability, several strategies have been developed. One approach involves the hydrolysis of the thiosuccinimide ring to provide a more stable, open-ring structure. rsc.org Another innovative strategy involves using dibromomaleimides, which can undergo consecutive conjugation with both a thiol and an amine. The subsequent amine addition serves to deactivate the maleimide's electrophilicity, generating stable aminothiomaleimide products in a one-pot fashion. rsc.org Furthermore, research into transcyclization reactions that lock the thioether bond into a more stable six-membered ring has shown promise in preventing the retro-Michael exchange process. researchgate.net

Below is a data table summarizing the key features of thiol-maleimide bioconjugation.

| Feature | Description | Key Advantages | Common Applications |

| Reaction Type | Michael Addition | High efficiency, rapid kinetics | Protein labeling, Peptide modification |

| Selectivity | Highly chemoselective for thiols (cysteine) | Specificity under physiological conditions | Antibody-Drug Conjugates (ADCs) |

| Optimal pH | 6.5 - 7.5 | Minimizes side reactions with other nucleophiles | Surface functionalization |

| Bond Formed | Succinimidyl thioether | Stable covalent linkage | Development of biosensors |

| Key Challenge | Susceptibility to retro-Michael reaction | Can lead to payload exchange in vivo | PEGylation |

Receptor Binding Studies and Selectivity Profiling

The pyrrole-2,5-dione scaffold, the core of this compound, is a versatile pharmacophore that has been incorporated into a wide range of biologically active molecules. Its derivatives have been the subject of numerous receptor binding studies to profile their affinity and selectivity for various biological targets, including protein kinases and metabolic receptors.

A significant area of investigation is the development of protein kinase inhibitors. The conserved nature of the ATP-binding site across the kinome presents a challenge for developing selective inhibitors. ucsf.edu However, the maleimide scaffold has proven to be a valuable starting point for potent and selective inhibitors. For instance, a series of 3-anilino-4-arylmaleimides were identified as dual inhibitors of STE20-like kinase (SLK) and serine/threonine kinase 10 (STK10) with nanomolar potency and good kinome-wide selectivity. acs.org Crystallographic studies of these inhibitors bound to SLK and STK10 elucidated the binding mode and provided a structural basis for their selectivity. acs.org Similarly, bisindolyl maleimide derivatives have been extensively studied as inhibitors of Protein Kinase C (PKC), a key enzyme in signal transduction. nih.gov Co-crystallization of these inhibitors with Protein Kinase A (PKA), a closely related kinase, revealed that different conformers of the inhibitor can bind in reversed orientations, highlighting the subtle conformational changes that can dictate inhibitor selectivity. nih.gov

Beyond kinases, derivatives of 1H-pyrrole-2,5-dione have been investigated as cholesterol absorption inhibitors. nih.gov In these studies, a lead compound demonstrated stronger in vitro cholesterol absorption inhibitory activity than the drug ezetimibe (B1671841) and was found to suppress the formation of macrophage-derived foam cells, a key process in atherosclerosis. nih.gov Additionally, studies on 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have revealed anti-inflammatory properties, showing significant inhibition of pro-inflammatory cytokine production (IL-6 and TNF-α) in human peripheral blood mononuclear cells. mdpi.com

The following table summarizes findings from receptor binding and activity studies on various pyrrole-2,5-dione derivatives.

| Derivative Class | Biological Target(s) | Observed Activity/Potency | Reference |

| 3-Anilino-4-arylmaleimides | SLK / STK10 Kinases | Nanomolar potency, dual inhibition | acs.org |

| Bisindolyl maleimides | Protein Kinase C (PKC) | Potent inhibition, used to study binding modes | nih.gov |

| Substituted 1H-pyrrole-2,5-diones | Cholesterol Absorption | Stronger in vitro activity than ezetimibe | nih.gov |

| N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-diones | Pro-inflammatory Cytokines (IL-6, TNF-α) | Significant inhibition of cytokine production | mdpi.com |

| Pyrrolo[2,1-b] researchgate.netbenzazepines | Dopamine, Serotonin, Adrenergic Receptors | Varied affinities predictive of neuroleptic activity | nih.gov |

Applications in Functional Materials Research

Design of Pyrrole-2,5-dione-Based Dye Sensitizers and Optoelectronic Materials

The pyrrole-2,5-dione (maleimide) structure is an attractive building block for the creation of functional organic materials due to its cost-effectiveness, convenient modification potential, and inherent electronic properties. rsc.org Chemical modification of the maleimide core has been shown to be an effective strategy for tuning its spectroscopic signals and electrical properties, leading to applications in fluorescence imaging and optoelectronics. rsc.orgrsc.org

In the field of dye-sensitized solar cells (DSSCs), derivatives of pyrrole-diones, particularly diketopyrrolopyrrole (DPP), have been extensively investigated as sensitizers. researchgate.netnih.gov DPP is a larger, fused-ring system containing two pyrrole-2,5-dione units. These DPP-based dyes are valued for their planar framework, which facilitates efficient charge transport, and their broad, intense absorption in the visible and near-infrared regions. researchgate.net The design of these sensitizers often follows a donor-chromophore-anchor (D-C-A) or donor-acceptor-π-acceptor (D-A-π-A) motif. researchgate.netrsc.org In this design, the DPP core acts as the electron-accepting chromophore, which is connected to an electron-donating group and an anchoring group (like cyanoacrylic acid) that binds to the semiconductor (e.g., TiO₂) surface. acs.orgacs.org By systematically modifying the donor and π-conjugated systems, the HOMO and LUMO energy levels of the dye can be precisely tuned to optimize electron injection into the semiconductor's conduction band and enhance photovoltaic performance. researchgate.net

Beyond DSSCs, aminomaleimides have been developed for optoelectronic applications. rsc.org The introduction of amino groups onto the maleimide scaffold can significantly enhance fluorescence emission intensity and facilitate electron charge separation. rsc.orgrsc.org This strategy has led to the creation of novel aminomaleimide-based fluorescent soft materials with good electrical conductivity, making them suitable for photovoltaics and fluorescence imaging. rsc.org

The table below presents performance data for various solar cells using pyrrole-dione-based dye sensitizers.

| Dye Sensitizer | Cell Efficiency (η, %) | Short-Circuit Current (Jsc, mA/cm²) | Open-Circuit Voltage (Voc, mV) | Fill Factor (FF) |

| DPP-I | 4.14 | 9.78 | 605 | 0.69 |

| PDPP-BBT | 1.43 | - | - | - |

| TDPP-BBT | 2.41 | - | - | - |

| TDPP-BBT (with TiCl₄) | 3.06 | - | - | - |

Mechanistic Studies of Pyrrole-2,5-dione Derivatives as Corrosion Inhibitors

Derivatives of 1H-pyrrole-2,5-dione have been identified as effective organic inhibitors for the corrosion of metals, particularly carbon steel in acidic environments. researchgate.net The mechanism of inhibition primarily involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium. mdpi.comyoutube.com This adsorption process can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation via electron transfer). mdpi.com

Detailed electrochemical studies on 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methyl-phenyl)-1H-pyrrole-2,5-dione (MPPD) have shown them to be good corrosion inhibitors for carbon steel in 1 M HCl. researchgate.net Potentiodynamic polarization curves indicated that these derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net The inhibition efficiency was found to increase with the concentration of the inhibitor. researchgate.net

The adsorption of these pyrrole-2,5-dione derivatives on the steel surface was found to obey the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor on the surface. researchgate.net Thermodynamic calculations and X-ray Photoelectron Spectroscopy (XPS) analysis confirmed that the adsorption is predominantly a chemisorption process. researchgate.net This chemical bonding is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the π-electrons of the aromatic ring in the inhibitor molecules, which can donate electrons to the vacant d-orbitals of the iron atoms on the steel surface. researchgate.net Quantum chemical calculations using Density Functional Theory (DFT) have further supported this mechanism, correlating the molecular structures of the inhibitors with their observed efficiencies. researchgate.net

However, studies on maleimide and its derivatives in 1M H₂SO₄ showed comparatively unsatisfactory protective properties at low concentrations (up to 10⁻³ mol dm⁻³), suggesting that the corrosive medium and the specific substituents on the maleimide ring play a crucial role in their performance. uni-ruse.bg

The table below summarizes the inhibition efficiency of two 1H-pyrrole-2,5-dione derivatives in 1 M HCl at 308 K, as determined by different methods. researchgate.net

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) - Weight Loss | Inhibition Efficiency (%) - EIS | Inhibition Efficiency (%) - Polarization |

| PPD | 50 | 66.3 | 68.7 | 67.5 |

| PPD | 100 | 79.2 | 80.5 | 79.4 |

| PPD | 200 | 88.5 | 89.1 | 88.7 |

| MPPD | 50 | 71.4 | 73.2 | 72.1 |

| MPPD | 100 | 82.6 | 84.1 | 83.3 |

| MPPD | 200 | 90.2 | 91.5 | 90.8 |

Future Outlook and Grand Challenges in 1 Amino 3,4 Dimethyl Pyrrole 2,5 Dione Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) in the design and property prediction of novel compounds is a rapidly advancing field. mdpi.com However, specific applications of these technologies to 1-amino-3,4-dimethyl-pyrrole-2,5-dione have not been documented. In the future, AI and ML models could be employed to predict the physicochemical properties, biological activities, and potential toxicities of derivatives of this compound. mdpi.comnih.gov By leveraging large datasets of chemical structures and their associated properties, machine learning algorithms could identify novel derivatives with enhanced characteristics for specific applications. This in silico approach could significantly accelerate the discovery and development of new materials and therapeutic agents based on the this compound scaffold, while reducing the need for extensive empirical screening.

Exploration of Novel Mechanistic Paradigms in Chemical and Biological Interactions

While the biological activity of some related pyrrole-2,5-dione derivatives has been investigated, particularly as potential kinase inhibitors nih.govnih.gov, a deep understanding of the specific mechanistic paradigms of this compound's interactions at a molecular level is an area ripe for exploration. Future research should aim to elucidate the precise mechanisms by which this compound interacts with biological targets. Advanced computational methods, such as molecular dynamics simulations, combined with experimental techniques could reveal novel binding modes and interaction pathways. Uncovering these mechanisms is crucial for the rational design of new compounds with improved efficacy and selectivity.

Development of Advanced Analytical and Imaging Techniques for Real-Time Studies

The development and application of advanced analytical and imaging techniques for the real-time study of this compound are yet to be explored. Future advancements could involve the use of sophisticated spectroscopic and microscopic methods to monitor the compound's behavior in chemical reactions and biological systems in real time. For instance, the development of fluorescently labeled analogs could enable the visualization of its subcellular localization and trafficking. mdpi.com Furthermore, advanced mass spectrometry techniques could provide detailed insights into its metabolic fate and interactions with biomolecules. acspublisher.com These advanced analytical tools would be invaluable for gaining a dynamic understanding of the compound's function and for the development of new diagnostic and therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing 1-amino-3,4-dimethyl-pyrrole-2,5-dione, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyrrole precursors. A common approach uses 2,5-dimethylpyrrole derivatives reacted with nitroaniline under reductive conditions. For example:

- Reductive Amination : React 3,4-dimethylmaleimide with ammonium acetate in the presence of a reducing agent (e.g., H₂/Pd-C) to introduce the amino group .

- Optimization : Temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst loading (5–10% Pd-C) are critical. Monitor reaction progress via TLC or in situ FTIR to detect intermediate imine formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the pyrrole-dione ring protons (δ 6.2–6.8 ppm) and methyl groups (δ 1.8–2.3 ppm). The amino group (δ 4.5–5.0 ppm) may show broadening due to hydrogen bonding .

- HRMS : Validate molecular weight (C₆H₈N₂O₂; [M]+ = 140.059 g/mol) with APCI or ESI modes. Discrepancies >2 ppm require recalibration or alternative ionization methods .

- FTIR : Confirm carbonyl stretches (1670–1700 cm⁻¹) and N-H bends (1550–1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when functionalizing the amino group of this compound?

Methodological Answer: Contradictions often arise from tautomerism or steric hindrance. Strategies include:

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) by analyzing signal splitting at low temperatures (e.g., −40°C) .

- X-ray Crystallography : Resolve ambiguity in substituent positioning. For example, the amino group’s orientation can be confirmed via C=O···H-N hydrogen bond distances (2.8–3.2 Å) .

- DFT Calculations : Compare experimental ¹³C shifts with computed values (B3LYP/6-31G* level) to validate proposed structures .

Q. What strategies are effective for incorporating this compound into polymeric or supramolecular systems?

Methodological Answer:

- Covalent Functionalization : Use the amino group for Schiff base formation with aldehydes (e.g., 4-formylphenylboronic acid) in anhydrous THF .

- Non-Covalent Interactions : Exploit π-π stacking between the pyrrole-dione ring and aromatic moieties (e.g., graphene oxide). Monitor via UV-vis (λmax shifts >10 nm) .

- Mechanical Properties : Assess polymer composites via DSC (Tg changes ±10°C) and tensile testing (modulus increases >20%) .

Q. How do solvent polarity and pH influence the electronic properties of this compound in photophysical studies?

Methodological Answer:

- Solvent Effects : In polar aprotic solvents (e.g., DMSO), the compound exhibits bathochromic shifts (Δλ ~15 nm) due to enhanced charge transfer. Use Lippert-Mataga plots to correlate Stokes shifts with solvent polarity .

- pH-Dependent Behavior : Protonation of the amino group (pKa ~8.5) quenches fluorescence at pH <6. Titrate with HCl/NaOH and monitor via fluorescence spectroscopy (λex = 350 nm) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound derivatives?

Methodological Answer:

- Re-examine Basis Sets : Compare B3LYP/6-31G* vs. M06-2X/cc-pVTZ results for electron density maps. Larger basis sets reduce energy errors <1 kcal/mol .

- Check Conformational Sampling : Use MD simulations (e.g., 100 ns trajectories) to identify dominant conformers not accounted for in static DFT models .

- Experimental Replication : Repeat syntheses with stricter inert conditions (e.g., Schlenk line) to exclude oxidation byproducts .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.